3-(Pentan-3-yl)pyrrolidine

Description

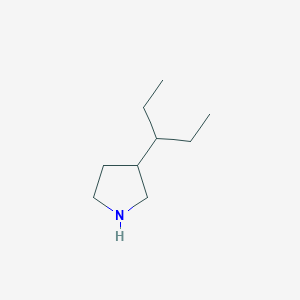

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pentan-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-8(4-2)9-5-6-10-7-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYYXBIULXIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentan 3 Yl Pyrrolidine and Analogues

General Strategies for Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine skeleton can be achieved through a variety of synthetic approaches, broadly categorized into the cyclization of acyclic precursors, the modification of existing pyrrolidine rings, and multicomponent reactions.

Cyclization Reactions of Acyclic Precursors

The formation of the pyrrolidine ring from open-chain molecules is a fundamental and widely employed strategy. These intramolecular reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the five-membered ring.

One common approach is the intramolecular cyclization of amino alcohols . For instance, N-carbamate-protected amino alcohols can undergo acid-promoted cyclization, where the hydroxyl group is activated by an orthoester, to yield various pyrrolidine derivatives in good yields. organic-chemistry.org Another powerful method is the aza-Cope rearrangement-Mannich cyclization , a tandem sequence that efficiently constructs five-membered nitrogen heterocycles like pyrrolidines by breaking and forming several bonds in a single step. molport.com

Radical cyclizations also offer a mild and often high-yielding route to pyrrolidines. Aza-5-hexenyl radicals, for example, undergo rapid 5-exo cyclization, a reaction tolerant of many functional groups. chem-space.com Furthermore, [3+2] cycloaddition reactions are a powerful tool for pyrrolidine synthesis. The reaction of azomethine ylides with alkenes or alkynes has been extensively studied, providing pyrrolidines with diverse substitution patterns and often with excellent stereoselectivity. rsc.orgresearchgate.net

More recent developments include photo-promoted ring contraction of pyridines . This method utilizes silylborane to convert pyridines into pyrrolidine derivatives that contain a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further derivatized. rsc.org

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to de novo ring construction is the functionalization of an existing pyrrolidine or pyrroline (B1223166) ring. This approach is particularly useful for introducing substituents at specific positions.

Palladium-catalyzed hydroarylation of pyrrolines has emerged as a significant method for synthesizing 3-aryl pyrrolidines. researchgate.net While this method focuses on aryl groups, it highlights the potential for catalytic C-C bond formation at the C3 position of a pyrroline precursor. Direct C-H functionalization of the pyrrolidine ring is another area of active research, offering a direct route to substituted products without the need for pre-functionalized starting materials. researchgate.netnih.gov For instance, metal-free direct C-H functionalization can lead to the formation of pyrrolinium-based ionic liquids. researchgate.net

The alkylation of pre-existing pyrrolidine scaffolds is a direct and common method for introducing substituents. This can be achieved through various chemical transformations, as will be discussed in more detail in the context of the targeted synthesis of 3-(pentan-3-yl)pyrrolidine.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Current time information in Bangalore, IN.nih.gov This strategy offers advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. Current time information in Bangalore, IN.nih.gov

Several MCRs have been developed for the synthesis of polysubstituted pyrrolidines. Current time information in Bangalore, IN.nih.govchemrxiv.org A notable example involves the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide. For instance, the reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can proceed via a one-pot multicomponent pathway to yield highly functionalized pyrrolidines. Current time information in Bangalore, IN. Another approach utilizes a one-pot, three-component cascade reaction mediated by tetra-n-butylammonium bromide in water to produce functionalized pyrrolidines from a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde. nih.gov Furthermore, catalyst-free, ultrasound-irradiated four-component reactions of secondary amines, carbon disulfide, isocyanides, and gem-dicyano olefins have been reported to afford polysubstituted pyrrolidines. chemrxiv.org

Targeted Synthesis of this compound and Related Intermediates

While general methods provide a toolbox for pyrrolidine synthesis, the specific introduction of a bulky, non-activated alkyl group like the pentan-3-yl moiety requires tailored strategies.

Approaches Involving Alkylation of Pyrrolidine Derivatives

A direct and logical approach to this compound is the alkylation of a suitable pyrrolidine precursor. A documented synthesis of a closely related analog, tert-butyl (1-(pentan-3-yl)pyrrolidin-3-yl)carbamate, provides a clear blueprint for this strategy. rsc.org

In this reported synthesis, the key step is the N-alkylation of tert-butyl pyrrolidin-3-ylcarbamate with 3-bromopentane. rsc.org The reaction is carried out in acetonitrile (B52724) using diisopropylethylamine (DIEA) as a base. rsc.org This demonstrates the feasibility of introducing the pentan-3-yl group onto the pyrrolidine nitrogen. To obtain the C3-substituted isomer, one could envision a similar alkylation at the C3 position of an N-protected pyrrolidine. For example, the alkylation of an N-Boc-pyrrolidine-3-one enolate with a pentan-3-yl halide could be a viable route. Subsequent reduction of the ketone and removal of the protecting group would yield the target compound.

| Precursor | Reagent | Conditions | Product | Reference |

| tert-butyl pyrrolidin-3-ylcarbamate | 3-bromopentane | DIEA, Acetonitrile, 40°C | tert-butyl (1-(pentan-3-yl)pyrrolidin-3-yl)carbamate | rsc.org |

Strategies for Incorporating the Pentan-3-yl Moiety

Beyond direct alkylation, other strategies can be employed to incorporate the pentan-3-yl group. These often involve constructing the pyrrolidine ring with the desired substituent already in place on one of the acyclic precursors.

One potential strategy involves the use of a Grignard reaction . The addition of a pentan-3-ylmagnesium halide to an N-protected pyrrolidin-3-one would install the pentan-3-yl group at the 3-position, forming a tertiary alcohol. Subsequent deoxygenation of the alcohol would lead to the desired 3-substituted pyrrolidine.

Another approach could utilize a reductive amination sequence. A 1,4-dicarbonyl compound bearing a pentan-3-yl group at the appropriate position could be condensed with ammonia (B1221849) or a primary amine, followed by reduction to form the pyrrolidine ring.

Furthermore, palladium-catalyzed cross-coupling reactions could be adapted for this purpose. For instance, a 3-halopyrrolidine derivative could potentially be coupled with a pentan-3-yl organometallic reagent. While hydroarylation of pyrrolines is more common, similar conditions could be explored for hydroalkylation with suitable pentan-3-yl precursors. researchgate.net

Chiral Synthesis of this compound Enantiomers

The creation of single enantiomers of 3-substituted pyrrolidines is a significant objective in medicinal and organic chemistry. Methodologies to achieve this can be broadly categorized into those employing external chiral influences, such as catalysts, and those that build upon existing chirality from starting materials.

Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for constructing chiral pyrrolidine rings with high enantioselectivity. researchgate.net These methods avoid the use of expensive or toxic metals and often proceed under mild conditions. researchgate.net

A prominent strategy is the organocatalytic [3+2] cycloaddition. This reaction typically involves the generation of an azomethine ylide from an amino acid or ester, which then reacts with an activated alkene. Chiral secondary amines, such as derivatives of proline, are frequently used as catalysts to control the stereochemical outcome. For instance, diarylprolinol silyl (B83357) ethers have been successfully employed as organocatalysts in the Michael addition of nitro esters to α,β-unsaturated aldehydes, a key step in a multi-stage synthesis of trans-3-substituted proline derivatives with high diastereoselectivity (dr >20:1) and enantioselectivity (up to 97% ee). researchgate.net

Another powerful approach is the intramolecular aza-Michael reaction. A "clip-cycle" strategy has been developed where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. The subsequent intramolecular cyclization is catalyzed by a chiral phosphoric acid (CPA), yielding enantioenriched 3,3-disubstituted pyrrolidines with high enantioselectivity. core.ac.ukwhiterose.ac.uk This method is notable for its modularity and the versatility of the thioester functional group for further modifications. core.ac.uk

Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base site, have also proven effective. Cinchona alkaloid-derived squaramide catalysts, for example, have been used in the asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines, including those with a quaternary stereocenter at the 3-position, in high diastereo- and enantioselectivities. rsc.org

Table 1: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

| Reaction Type | Catalyst Type | Substrates | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Intramolecular aza-Michael | Chiral Phosphoric Acid (CPA) | Cbz-protected amine and thioacrylate | 3,3-disubstituted pyrrolidines | High e.r. (e.g., 96:4) | core.ac.uk |

| Cascade Reaction (Double Michael) | Cinchonidine-derived squaramide | N-Tosyl aminomethyl enone and α,β-unsaturated ketone | 2,3,3,4-tetrasubstituted pyrrolidines | up to >19:1 dr, 91% ee | rsc.org |

| [3+2] Cycloaddition | l-Proline | Acrolein and azomethine ylides | C-3 unsubstituted pyrrolidines | Complete dr, up to 80% ee | researchgate.net |

The use of enantiopure starting materials, often derived from the "chiral pool," is a classic and reliable strategy for asymmetric synthesis. wikipedia.org This approach incorporates a stereocenter from a readily available natural product, such as an amino acid or sugar, which is then carried through the synthetic sequence. wikipedia.org

Aspartic acid is a common chiral precursor for 3-substituted pyrrolidines. For example, both (R)- and (S)-aspartic acid have been used to synthesize the corresponding enantiomers of 3-pyrrolidinylisoxazoles, demonstrating the direct transfer of chirality from the starting material to the final product. nih.gov The synthesis of 2-alkylpyrrolidines has also been achieved through various chiral-pool strategies. nih.gov

Chiral auxiliaries offer another route, where a chiral molecule is temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, phenylglycinol-derived unsaturated oxazolopiperidone lactams have been used in stereoselective conjugate addition reactions to create precursors for 3-substituted pyrrolidines. acs.org Similarly, N-tert-butanesulfinyl imines, derived from chiral tert-butanesulfinamide, act as versatile chiral precursors. The sulfinyl group can effectively direct the stereochemical course of reactions, such as in 1,3-dipolar cycloadditions with azomethine ylides, to produce densely substituted pyrrolidines with high diastereoselectivity. acs.orgnih.gov The auxiliary can then be cleaved under acidic conditions.

Kinetic resolution, including dynamic kinetic resolution (DKR), represents another important strategy. In a DKR process, a racemic starting material is converted into a single enantiomer of the product in high yield. For example, the acetylation of racemic 3-hydroxy-pyrrolidine using a lipase (B570770) enzyme (lipase PS-IM) in combination with a ruthenium catalyst for in-situ racemization of the starting material afforded the (R)-N-Cbz protected product in 87% yield and 95% enantiomeric excess. rsc.org

Table 2: Chiral Precursors and Auxiliaries in Pyrrolidine Synthesis

| Strategy | Chiral Source | Reaction Example | Product Type | Reference |

|---|---|---|---|---|

| Chiral Pool | (R)- or (S)-Aspartic Acid | Multi-step synthesis | Enantiopure 3-pyrrolidinylisoxazoles | nih.gov |

| Chiral Auxiliary | N-tert-butanesulfinamide | 1,3-Dipolar cycloaddition | Polysubstituted prolinates | acs.orgnih.gov |

| Dynamic Kinetic Resolution | Lipase PS-IM / Ru-catalyst | Acetylation of 3-hydroxy-pyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine | rsc.org |

Diastereoselective reactions are crucial for synthesizing polysubstituted pyrrolidines, where the relative configuration of multiple stereocenters must be controlled. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for this purpose, capable of generating up to four stereogenic centers in a single step. acs.orgnih.gov

The stereochemical outcome of these cycloadditions can be influenced by various factors. The use of a chiral dipolarophile or a chiral auxiliary on the azomethine ylide can induce high diastereoselectivity. acs.org For example, the reaction between azomethine ylides and chiral N-tert-butanesulfinyl-1-azadienes, catalyzed by silver(I) carbonate, yields densely substituted pyrrolidines with excellent regio- and diastereoselectivity. acs.org The (S)-configuration of the sulfinyl group directs the formation of the (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org

Multicomponent reactions offer an efficient way to build molecular complexity and control diastereoselectivity. A one-pot, three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester, catalyzed by Yb(OTf)₃, generates pyrrolidines with high diastereoselectivity, favoring a cis relationship between substituents at the C2 and C5 positions. nih.gov Similarly, a double [3+2] cycloaddition of azomethine ylides can create complex pyrrolidine-fused tetracyclic structures, generating six bonds and seven stereocenters in a single pot with high stereoselectivity. rsc.org

Tandem or cascade reactions also provide elegant diastereoselective routes. A one-pot nitro-Mannich/hydroamination cascade reaction, using a combination of base and gold catalysis, converts aldimines and nitro-allenes into pyrrolidines bearing three stereocenters with good to excellent diastereoselectivity. nih.gov

Table 3: Diastereoselective Syntheses of Substituted Pyrrolidines

| Methodology | Key Reagents/Catalyst | Key Features | Diastereoselectivity | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadiene / Ag₂CO₃ | Creates up to 4 stereocenters | High (dr 86-99%) | acs.orgresearchgate.net |

| Three-Component Reaction | Aldehyde, amine, cyclopropane (B1198618) / Yb(OTf)₃ | Favors cis-2,5-substitution | High | nih.gov |

| Nitro-Mannich/Hydroamination Cascade | Base / Gold(I) catalyst | Forms 3 stereocenters in one pot | Good to excellent | nih.gov |

| Double [3+2] Cycloaddition | Azomethine ylides | Forms 7 stereocenters in one pot | High | rsc.org |

Stereochemical Analysis and Its Implications in 3 Pentan 3 Yl Pyrrolidine Research

Importance of Stereoisomerism in Pyrrolidine-Based Compounds

The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that is a prevalent scaffold in numerous natural alkaloids, pharmaceuticals, and the amino acid proline. mappingignorance.orgbeilstein-journals.org Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is not planar. Its sp³-hybridized carbon atoms allow for a puckered conformation, a phenomenon known as "pseudorotation," which provides a distinct three-dimensional (3D) structure. nih.govresearchgate.net This inherent 3D nature is a key reason for the keen interest from medicinal chemists in using the pyrrolidine scaffold to explore pharmacophore space effectively. nih.govresearchgate.net

A significant feature of substituted pyrrolidines is the potential for multiple stereogenic carbons. nih.gov Even a simple monosubstituted pyrrolidine like 3-(Pentan-3-yl)pyrrolidine has a chiral center, leading to different stereoisomers. The importance of this stereoisomerism cannot be overstated, as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different stereoisomers of a single compound can exhibit vastly different biological profiles. mappingignorance.orgnih.gov This is because the spatial orientation of substituents dictates how a molecule can bind to its biological target. nih.gov A change in stereochemistry can dramatically alter the binding affinity and efficacy of a drug candidate, making the synthesis and study of specific, single-enantiomer compounds a critical aspect of drug discovery. mappingignorance.org

The chemical and biological properties of pyrrolidine derivatives are fundamentally hinged on their relative stereochemistry. beilstein-journals.orgbeilstein-journals.org For instance, the introduction of substituents can induce significant conformational changes that impact the structure and biological roles of the molecule. beilstein-journals.org Therefore, isolating and characterizing the individual stereoisomers of this compound is a prerequisite for any meaningful investigation into its potential applications, as each isomer represents a unique chemical entity with a potentially distinct pharmacological profile. mappingignorance.org

Methods for Stereochemical Assignment and Characterization

The definitive determination of the three-dimensional structure of stereoisomers requires a suite of advanced analytical techniques. For pyrrolidine derivatives, a combination of spectroscopic methods is typically employed to elucidate and confirm the relative and absolute stereochemistry.

The initial structural confirmation is often achieved through standard spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS). mdpi.comnih.gov While these techniques confirm the molecular formula and basic connectivity, they are often insufficient on their own to assign stereochemistry unequivocally.

More advanced, multi-dimensional NMR techniques are essential for establishing the stereochemical arrangement. These include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations, helping to map out the spin systems within the pyrrolidine ring. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons, assigning specific protons to their corresponding carbons in the molecular skeleton. rsc.org

For the specific assignment of relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are particularly powerful. These experiments detect spatial proximities between protons, providing critical information about which groups are on the same or opposite faces of the pyrrolidine ring.

However, the most unambiguous method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray diffraction . mdpi.comcapes.gov.br This technique provides a precise 3D map of the electron density in a crystalline sample, allowing for the exact spatial coordinates of every atom to be determined, thereby confirming the absolute configuration of all chiral centers. mdpi.comnih.gov

| Analytical Method | Purpose in Stereochemical Analysis of Pyrrolidine Derivatives |

| ¹H and ¹³C NMR | Determines the basic carbon-hydrogen framework and chemical environment of atoms. rsc.org |

| 2D NMR (COSY, HSQC, HMBC) | Establishes atom connectivity and confirms the regiochemistry of substitution. rsc.org |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Reveals through-space proximity of atoms, helping to determine relative stereochemistry. |

| Single-Crystal X-ray Diffraction | Provides an unambiguous, definitive assignment of both relative and absolute stereochemistry. mdpi.comnih.govcapes.gov.br |

| FT-IR and HRMS | Confirms the presence of functional groups and the exact molecular weight and formula. nih.gov |

Investigation of Stereoisomer Influence on Molecular Interactions

The distinct three-dimensional shape of each stereoisomer directly influences how it interacts with other molecules, particularly chiral biological targets like enzymes. Research on various pyrrolidine-based compounds has consistently demonstrated that stereochemistry is a critical determinant of biological activity. mdpi.com

A compelling example is found in the study of stereoisomeric pyrrolidine dimers as fucosidase inhibitors. A dimeric inhibitor (compound 33 ) was found to be significantly more potent than its corresponding monomeric version. rsc.orgmdpi.com More importantly, a comparison between the different stereoisomers of the dimer revealed a drastic difference in inhibitory power. The enantiomer of the active dimer (ent-33) was profoundly less active, highlighting the strict stereochemical requirements of the enzyme's binding site.

Table 1: Influence of Stereoisomerism on Fucosidase Inhibition

| Compound | Stereochemical Nature | IC₅₀ (µM) |

|---|---|---|

| 33 | Dimer | 0.108 rsc.orgmdpi.com |

| meso-33 | meso-Dimer | 0.365 rsc.orgmdpi.com |

| ent-33 | Enantiomeric Dimer | 569 rsc.org |

| 35 | Monomer Reference | 2.0 mdpi.com |

(Data sourced from studies on fucosidase inhibitors) rsc.orgmdpi.com

This data clearly illustrates that not only is the dimeric structure important, but the specific stereochemical configuration is paramount to achieving high-affinity binding. The enhanced affinity of the correct dimer was attributed to additional favorable interactions within non-catalytic sites of the enzyme. rsc.org

Further research into pochonicine analogues, which are potent inhibitors of β-N-acetylhexosaminidases, also underscores this principle. Studies revealed that only the analogues possessing the correct configuration of the pyrrolidine ring showed powerful enzyme inhibition, while their stereoisomers were largely inactive. mdpi.com This demonstrates that both the configuration of the pyrrolidine ring itself and the orientation of its substituents are crucial for effective molecular recognition and biological function. mdpi.com

Even subtle changes, such as the stereospecific placement of a single fluorine atom, can significantly alter the conformational preferences of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.orgbeilstein-journals.org These conformational biases, in turn, govern how the molecule presents itself to a binding partner, thereby influencing the strength and nature of the molecular interaction. beilstein-journals.org For this compound, these findings imply that the (R) and (S) enantiomers will likely exhibit different molecular interactions and, consequently, different biological activities, making their individual synthesis and evaluation essential.

Computational and Theoretical Investigations of 3 Pentan 3 Yl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of 3-(Pentan-3-yl)pyrrolidine. scispace.comscirp.org DFT methods provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size. nrel.gov

Calculations are typically performed using a functional, such as B3LYP or PBE1PBE, and a basis set, like 6-31G* or def2-TZVP, to solve the Schrödinger equation approximately. researchgate.netrsc.org These calculations can optimize the molecule's geometry and determine various electronic properties.

Key parameters obtained from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govresearchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. researchgate.net It helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are important for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atom of the pyrrolidine (B122466) ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.8 D | Measures the polarity of the molecule |

| Electronegativity (χ) | 2.65 eV | Global chemical reactivity descriptor |

| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 0.92 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.

Molecular Modeling and Docking Studies for Predicted Binding Affinities

Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. researchgate.net These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized, often using the same DFT methods described previously. The 3D structure of the target protein is obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the receptor. unipa.it The program then scores these poses based on a scoring function that estimates the binding affinity.

Analysis of Binding Modes: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. biorxiv.org

For this compound, docking studies could explore its potential to bind to various targets where pyrrolidine-containing molecules have shown activity. The pentan-3-yl group would likely be involved in hydrophobic interactions within the binding pocket, while the pyrrolidine nitrogen could act as a hydrogen bond acceptor.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Illustrative Value | Description |

| Binding Affinity (Docking Score) | -7.2 kcal/mol | Estimated free energy of binding |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with receptor |

| Interacting Residues | Tyr84, Asp120, Phe256 | Amino acid residues in the binding pocket |

| Type of Interactions | Hydrophobic, Hydrogen Bonding | Nature of the forces stabilizing the complex |

Note: The values in this table are illustrative and represent typical data that would be generated from molecular docking simulations.

Conformational Landscape Analysis and Energetic Profiles

The 3D shape of a molecule is not static; it can exist as a mixture of different conformers. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. beilstein-journals.org For this compound, this analysis is important because the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into the binding site of a receptor. researchgate.net

Computational methods for conformational analysis typically involve:

Systematic or Stochastic Search: The potential energy surface of the molecule is explored by systematically rotating a-bonds or using stochastic methods like Monte Carlo simulations to generate a large number of possible conformations.

Energy Minimization: Each generated conformation is then subjected to energy minimization, usually with a molecular mechanics force field or a quantum mechanical method, to find the nearest local energy minimum.

Calculation of Relative Energies: The energies of the stable conformers are calculated, and their relative populations at a given temperature can be estimated using the Boltzmann distribution.

The pyrrolidine ring itself can adopt various puckered conformations, often described as envelope or twist forms. beilstein-journals.org The bulky pentan-3-yl substituent will significantly influence the preferred conformation of the pyrrolidine ring to minimize steric strain.

Table 3: Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C(pentyl)-C(ethyl)) | Pyrrolidine Ring Pucker |

| 1 (Global Minimum) | 0.00 | 175° | Envelope |

| 2 | 0.85 | -65° | Twist |

| 3 | 1.50 | 70° | Envelope |

Note: The values in this table are illustrative and represent typical data that would be generated from a conformational analysis study.

Computational Studies on Reaction Mechanisms Related to Synthesis and Derivatization

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. rsc.org This is valuable for optimizing the synthesis of this compound and for designing new derivatives.

For instance, the synthesis of substituted pyrrolidines often involves cycloaddition reactions or multi-step sequences. researchgate.netmdpi.com DFT calculations can be employed to:

Map the Reaction Pathway: The minimum energy path from reactants to products is calculated, identifying any transition states and intermediates along the way.

Calculate Activation Energies: The energy barrier (activation energy) for each step of the reaction can be determined, which helps in predicting the reaction rate and identifying the rate-determining step.

Investigate Stereoselectivity: For reactions that can produce multiple stereoisomers, computational methods can help predict which isomer is likely to be the major product by comparing the energies of the different transition states leading to each isomer.

By understanding the reaction mechanism at a molecular level, chemists can make informed decisions about reaction conditions, catalysts, and starting materials to improve the efficiency and selectivity of the synthesis.

Table 4: Illustrative Computational Data for a Hypothetical Synthesis Step of this compound

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Cycloaddition | 0.0 | +15.2 | -25.8 | 15.2 |

Note: The values in this table are illustrative and represent typical data that would be generated from computational studies of reaction mechanisms.

Exploration of Potential Biological Activities and Pharmacological Relevance of 3 Pentan 3 Yl Pyrrolidine

Overview of Bioactivities Associated with Pyrrolidine (B122466) Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its unique structural and physicochemical properties. tandfonline.comnih.gov Its three-dimensional, non-planar structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot. nih.govresearchgate.net This structural feature, along with its basicity and hydrophilicity, contributes to the diverse pharmacological profiles observed in pyrrolidine-containing compounds. tandfonline.comnih.gov

Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, making them valuable in the development of therapeutic agents for various diseases. nih.govtandfonline.com These activities include:

Anticancer: Pyrrolidine-based compounds have shown significant potential in oncology by inhibiting kinases, inducing apoptosis, and arresting the cell cycle. tandfonline.com They can also inhibit enzymes like matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which are involved in cancer metastasis. tandfonline.com

Antidiabetic: Certain pyrrolidine derivatives exhibit antidiabetic effects, including the inhibition of enzymes relevant to glucose metabolism. tandfonline.com

Antimicrobial: The pyrrolidine scaffold is a component of various antibacterial and antifungal agents. nih.govfrontiersin.org For instance, some derivatives inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov

Antiviral: Pyrrolidine-containing molecules have been developed as antiviral drugs. nih.gov

Central Nervous System (CNS) Activity: The pyrrolidine ring is a key feature in compounds targeting the CNS, exhibiting anticonvulsant, antidepressant, and anti-Parkinsonian properties. nih.govtandfonline.com

Anti-inflammatory: Several pyrrolidine derivatives have been investigated for their anti-inflammatory effects. nih.govnih.gov

The versatility of the pyrrolidine scaffold is further highlighted by its presence in a number of FDA-approved drugs, demonstrating its clinical significance. nih.govnih.gov The ability to introduce substituents at various positions on the pyrrolidine ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. tandfonline.comnih.gov

Table 1: Selected Biological Activities of Pyrrolidine-Containing Compounds

| Biological Activity | Examples of Mechanisms/Targets | Reference |

| Anticancer | Kinase inhibition, Apoptosis induction, DHFR inhibition | tandfonline.com |

| Antidiabetic | Enzyme inhibition | tandfonline.com |

| Antimicrobial | DNA gyrase and topoisomerase IV inhibition | nih.gov |

| Antiviral | Various viral targets | nih.gov |

| CNS Activity | Neurotransmitter receptor modulation | ontosight.ai |

| Anti-inflammatory | Modulation of inflammatory pathways | nih.govnih.gov |

Hypothesized Biological Targets and Pathways for 3-(Pentan-3-yl)pyrrolidine

Given the broad range of activities associated with the pyrrolidine scaffold, it is plausible that this compound could interact with a variety of biological targets. The specific nature of the 3-substituent, a branched alkyl chain (pentan-3-yl), will significantly influence its pharmacological profile.

Based on the known activities of other 3-substituted pyrrolidines, potential biological targets and pathways for this compound could include:

Neurotransmitter Receptors: Pyrrolidine derivatives are known to act as agonists or antagonists at various neurotransmitter receptors. ontosight.ai The lipophilic pentan-3-yl group might favor interactions with hydrophobic pockets within these receptors, potentially modulating neuronal signaling.

Enzyme Inhibition: The pyrrolidine core is a feature of many enzyme inhibitors. ontosight.ai The pentan-3-yl substituent could play a key role in binding to the active site of enzymes such as proteases, kinases, or acetylcholinesterase, a target in Alzheimer's disease research.

The specific stereochemistry of the pentan-3-yl group at the 3-position of the pyrrolidine ring will be a critical determinant of its biological activity, as different stereoisomers can exhibit distinct binding affinities and efficacies at chiral biological targets like receptors and enzymes. researchgate.net

Structure-Activity Relationship (SAR) Investigations of 3-Substituted Pyrrolidines with Branched Alkyl Chains

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the ring. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial for optimizing lead compounds. For 3-substituted pyrrolidines, the size, shape, and lipophilicity of the substituent at the 3-position can dramatically alter the compound's interaction with its biological target.

In the context of this compound, the branched pentan-3-yl group introduces specific steric and lipophilic characteristics. SAR studies on related 3-alkylpyrrolidines have often revealed that:

Branching: The presence of branching in the alkyl chain can influence binding affinity and selectivity. A branched substituent like pentan-3-yl may provide a better fit into a specific hydrophobic pocket of a receptor or enzyme active site compared to a linear alkyl chain of similar size.

Stereochemistry: The chiral center at the 3-position of the pyrrolidine ring, as well as the potential for stereoisomers in the pentan-3-yl group, means that different stereoisomers of this compound could have significantly different biological activities. The spatial orientation of the substituent is often a key factor in determining the binding mode and potency of a drug candidate. researchgate.net

SAR studies provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

In Vitro Assay Methodologies for Initial Biological Evaluation

To begin to uncover the pharmacological potential of this compound, a series of in vitro assays would be employed for initial biological screening. These assays are performed in a controlled laboratory setting, outside of a living organism, and are designed to assess the compound's activity at specific molecular targets or its effect on cellular processes.

Based on the hypothesized biological targets, initial in vitro evaluation of this compound could involve:

Receptor Binding Assays: These assays measure the affinity of the compound for a specific receptor. For instance, radioligand binding assays could be used to determine if this compound binds to various neurotransmitter receptors, such as dopamine (B1211576), serotonin (B10506), or acetylcholine (B1216132) receptors.

Enzyme Inhibition Assays: To assess its potential as an enzyme inhibitor, the compound would be tested against a panel of relevant enzymes. tandfonline.com For example, its ability to inhibit acetylcholinesterase, various kinases, or proteases could be determined using spectrophotometric or fluorometric assays.

Cell-Based Assays: These assays measure the effect of the compound on whole cells. For example:

Cytotoxicity Assays: To determine if the compound has anticancer potential, its effect on the viability and proliferation of various cancer cell lines would be assessed using assays like the MTT or MTS assay.

Anti-inflammatory Assays: The compound's ability to modulate inflammatory responses could be tested by measuring its effect on the production of inflammatory mediators, such as cytokines or nitric oxide, in cultured immune cells.

Neuronal Activity Assays: If CNS activity is suspected, its effect on neuronal function could be investigated using techniques like calcium imaging or patch-clamp electrophysiology in cultured neurons.

The results of these initial in vitro assays would provide valuable information about the biological activities of this compound and guide further, more focused investigations into its pharmacological relevance.

Advanced Applications and Future Research Directions of 3 Pentan 3 Yl Pyrrolidine

Role as Organocatalysts in Asymmetric Organic Transformations

Chiral pyrrolidine (B122466) derivatives are foundational to the field of asymmetric organocatalysis, a discipline that uses small organic molecules to catalyze chemical reactions enantioselectively, avoiding the need for metal catalysts. nih.gov These catalysts typically operate through the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. The substitution at the C3 position of the pyrrolidine ring plays a crucial role in creating a specific chiral environment that directs the stereochemical outcome of the reaction.

The alkyl group at the 3-position, such as the pentan-3-yl group, can effectively shield one face of the reactive intermediate, forcing the incoming reactant to approach from the less hindered side. This steric control is fundamental to achieving high levels of enantioselectivity. Organocatalytic strategies using substituted pyrrolidines have been successfully applied to a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and [3+2] cycloadditions. researchgate.net These methods provide efficient access to complex, chiral molecules that are precursors to pharmaceuticals and other bioactive compounds. researchgate.net

| Reaction Type | Catalyst Type | Substrates | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

| Michael Addition | Diarylprolinol Silyl (B83357) Ether | Aldehyd + Nitroalkene | 85-99% | 90-99% |

| Aldol Reaction | Proline-based dipeptides | Ketone + Aldehyde | 70-95% | up to 97% |

| [3+2] Cycloaddition | Secondary Amine (e.g., Proline) | Acrolein + Azomethine Ylide | 60-85% | up to 80% |

| Bromoaminocyclisation | Bifunctional Organocatalyst | Unsaturated Amine | 75-90% | 88-96% |

This table presents representative data for asymmetric reactions catalyzed by various substituted pyrrolidine-based organocatalysts, illustrating the high efficiency and stereocontrol achievable. nih.govresearchgate.net

Strategic Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules

The substituted pyrrolidine motif is a privileged structure found in a vast array of natural products and pharmaceuticals, including many alkaloids and antiviral drugs. nih.govbaranlab.org Consequently, synthetic intermediates containing this scaffold, such as 3-(pentan-3-yl)pyrrolidine, are of high strategic importance. Their value lies in providing a pre-formed, stereochemically defined core onto which further complexity can be built.

Rational Design and Synthesis of Novel Derivatives for Specific Biological Probes

Biological probes are specialized molecules designed to interact with and report on biological systems, enabling the visualization of cellular components or the tracking of specific proteins. The rational design of these probes involves creating a molecular structure with high affinity and selectivity for a biological target, coupled with a reporter element like a fluorescent tag. The this compound scaffold offers several features that are advantageous for probe design.

The pyrrolidine ring provides a rigid, three-dimensional framework that can be used to orient functional groups in precise spatial arrangements to maximize interaction with a target protein. ebi.ac.uk The pentan-3-yl group is lipophilic, which can be tuned to enhance cell membrane permeability or to target hydrophobic pockets within a protein. The secondary amine of the pyrrolidine ring serves as a convenient attachment point for linking reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling. Through molecular modeling and structure-activity relationship (SAR) studies, derivatives of the this compound core can be systematically modified to optimize their binding affinity, selectivity, and reporting function for use as sophisticated tools in chemical biology.

Integration of Cheminformatics and High-Throughput Techniques for Compound Library Generation

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds, known as chemical libraries. The integration of cheminformatics (computational chemistry) and high-throughput screening (HTS) has revolutionized this process. The this compound scaffold is an excellent starting point for the generation of such libraries.

The process begins with in silico (computational) design. Using the this compound core, cheminformatics tools can generate vast virtual libraries by adding a diverse range of substituents at the nitrogen atom and other available positions. These virtual compounds are then filtered based on calculated "drug-like" properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to prioritize candidates with a higher probability of biological relevance.

Following the computational design phase, automated synthesis platforms can be employed for the parallel synthesis of the selected derivatives, creating a physical compound library. This library is then subjected to HTS, where thousands of compounds are rapidly tested against a specific biological target (e.g., an enzyme or a receptor). researchgate.net This integrated approach significantly accelerates the discovery of new bioactive molecules by efficiently exploring the chemical space around the core this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(Pentan-3-yl)pyrrolidine, and how do reaction parameters influence stereochemical outcomes?

- Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyrrolidine analogs are synthesized via Michael addition followed by fluorination under controlled conditions (e.g., using TFA as a catalyst) . Reaction parameters such as temperature, solvent polarity, and catalyst choice significantly influence stereochemical outcomes. For instance, low temperatures (-20°C) favor the retention of configuration in chiral intermediates, while polar aprotic solvents (e.g., DMF) enhance reaction rates. Stereochemical validation via chiral HPLC or X-ray crystallography is critical to confirm enantiopurity .

Q. How is the structural integrity and purity of this compound validated in synthetic chemistry research?

- Answer: Analytical characterization employs:

- NMR spectroscopy : To confirm regiochemistry and detect impurities (e.g., H NMR for proton environments, C NMR for carbon backbone) .

- Mass spectrometry (MS) : For molecular weight confirmation and isotopic pattern analysis .

- HPLC/UPLC : To assess purity (>95% purity thresholds are standard for biological testing) .

Example: Fluorinated pyrrolidines are validated using F NMR to confirm fluorine incorporation .

Q. What structure-activity relationship (SAR) trends have been observed for pyrrolidine derivatives with branched alkyl substituents like pentan-3-yl?

- Answer: Branched alkyl groups (e.g., pentan-3-yl) enhance lipophilicity and steric shielding, improving metabolic stability and target binding. Comparative studies show:

- Electron-withdrawing groups (e.g., -CF): Increase metabolic stability but may reduce solubility .

- Bulkier substituents : Improve selectivity for enzymes with hydrophobic binding pockets (e.g., kinases) .

For example, 3-(4-Fluorophenyl)pyrrolidine exhibits higher bioavailability than non-fluorinated analogs due to reduced oxidative metabolism .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound analogs?

- Answer: Contradictions often arise from assay variability or off-target effects. Strategies include:

- Orthogonal assays : Use biophysical (SPR, ITC) and cell-based assays to confirm target engagement .

- Systematic substitution : Synthesize analogs with incremental structural changes (e.g., varying alkyl chain length or halogen placement) to isolate contributing factors .

- Meta-analysis : Compare datasets across studies while controlling for variables like cell line heterogeneity or compound purity .

Q. What strategies are recommended for optimizing enantioselective synthesis of this compound in multi-step reactions?

- Answer: Key approaches include:

- Chiral auxiliaries : Use tert-butyl carbamates or benzyl groups to stabilize intermediates, as seen in (R)-3-(Boc-amino)pyrrolidine synthesis .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for high enantiomeric excess (ee >90%) .

- In-line monitoring : Utilize PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track stereochemical drift during reactions .

Q. How should researchers approach computational modeling to predict the conformational behavior of this compound in different solvent systems?

- Answer:

- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., AMBER or CHARMM) to model pyrrolidine ring puckering and substituent flexibility .

- Solvent models : Explicit solvent simulations (e.g., TIP3P water) or COSMO-RS for polarity effects .

- Validation : Compare computed NMR chemical shifts with experimental data to refine models .

Example: MD studies of 3-(substituted phenyl)pyrrolidines reveal solvent-dependent rotational barriers for the pentan-3-yl group, impacting binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.